2,5-Dicyclohexylphenol

Lipophilicity Partition Coefficient QSAR

2,5-Dicyclohexylphenol (CAS 90104-74-8) is a member of the dicyclohexylphenol family, which are phenolic antioxidants characterized by two cyclohexyl substituents on the phenolic ring. With a molecular formula of C18H26O and a molecular weight of 258.40 g/mol , this specific substitution pattern at the 2- and 5- positions distinguishes it from its isomers.

Molecular Formula C18H26O
Molecular Weight 258.4 g/mol
CAS No. 90104-74-8
Cat. No. B1661369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dicyclohexylphenol
CAS90104-74-8
Molecular FormulaC18H26O
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC(=C(C=C2)C3CCCCC3)O
InChIInChI=1S/C18H26O/c19-18-13-16(14-7-3-1-4-8-14)11-12-17(18)15-9-5-2-6-10-15/h11-15,19H,1-10H2
InChIKeyDIEBCMPYGBVZNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dicyclohexylphenol (CAS 90104-74-8): A Distinct Isomer in the Dicyclohexylphenol Class for Industrial Sourcing


2,5-Dicyclohexylphenol (CAS 90104-74-8) is a member of the dicyclohexylphenol family, which are phenolic antioxidants characterized by two cyclohexyl substituents on the phenolic ring. With a molecular formula of C18H26O and a molecular weight of 258.40 g/mol , this specific substitution pattern at the 2- and 5- positions distinguishes it from its isomers. This compound is primarily recognized for its utility as an antioxidant and stabilizer in various industrial applications, including polymers, plastics, lubricants, and fuels [1].

Why Generic Phenolic Antioxidants Fail to Replicate the Performance of 2,5-Dicyclohexylphenol


Generic substitution among phenolic antioxidants is often not feasible due to the critical role of substitution pattern on antioxidant efficacy, physical properties, and material compatibility. While a broad class of cyclohexyl-substituted phenols are known for their antioxidant properties, the specific placement of the cyclohexyl groups on the phenolic ring directly influences the compound's ability to scavenge free radicals, its thermal stability, and its interaction with various industrial matrices [1]. Even subtle changes in isomerism, as seen between 2,5-dicyclohexylphenol and its 2,4- or 2,6- isomers, can lead to significant variations in performance characteristics, making direct interchangeability a technical risk for product formulation and long-term stability [2].

2,5-Dicyclohexylphenol (CAS 90104-74-8): Comparative Evidence of Differentiated Performance


LogP as a Critical Differentiator: 2,5-Dicyclohexylphenol vs. 2,4-Isomer

The lipophilicity, quantified by the LogP value, is a key parameter influencing the compatibility of an antioxidant with non-polar industrial matrices like polyolefins and lubricants. 2,5-Dicyclohexylphenol exhibits a calculated LogP of 5.4876 , which is distinct from the properties of its isomer 2,4-dicyclohexylphenol. While a direct experimentally determined LogP for 2,4-dicyclohexylphenol is not available, the 2,5-isomer's high LogP suggests superior solubility and retention in hydrophobic environments, a critical factor for long-term antioxidant efficacy in materials exposed to leaching or extraction.

Lipophilicity Partition Coefficient QSAR Polymer Additives

Thermal Stability in Polymer Processing: 2,5-Dicyclohexylphenol vs. Sterically Hindered Tert-Butyl Phenols

The thermal stability of a phenolic antioxidant is a critical performance metric in high-temperature polymer processing. Research on a series of phenol stabilizers has established methods for evaluating their thermal decomposition. While specific thermogravimetric data for 2,5-dicyclohexylphenol is not provided, studies on related cyclohexyl-substituted phenols indicate that they can offer distinct thermal stability profiles compared to widely used tert-butyl substituted analogs like BHT (2,6-di-tert-butyl-4-methylphenol). The cyclohexyl group provides steric hindrance around the phenolic hydroxyl, which is essential for antioxidant activity, but without the same thermal decomposition pathways as tert-butyl groups at very high processing temperatures [1].

Thermal Stability Polymer Degradation Antioxidant Polyolefins

Isomeric Purity and Regulatory Clarity for 2,5-Dicyclohexylphenol in Industrial Sourcing

Sourcing a specific isomer like 2,5-dicyclohexylphenol ensures regulatory and quality clarity, which is a distinct advantage over purchasing a generic or mixed dicyclohexylphenol product. 2,5-Dicyclohexylphenol is explicitly listed in the Japan Chemical Substances Control Law (CSCL) inventory under MITI number 4-43, with its own CAS RN (90104-74-8) [1]. This is in contrast to a generic 'Dicyclohexylphenol' (CAS 111006-82-7) also listed, which may represent a mixture or an undefined isomer. Procurement of the 2,5-isomer provides unambiguous traceability and simplifies compliance documentation for manufacturers using this specific antioxidant in regulated applications or for export to regions like Japan [1].

Regulatory Compliance Chemical Inventory Isomer Purity Supply Chain

Patent-Validated Use: 2,5-Dicyclohexylphenol as a Non-Staining Antioxidant for Industrial Applications

The commercial and technical validity of 2,5-dicyclohexylphenol is established through its specific inclusion in foundational patents for antioxidant formulations. US Patent 4,059,563 explicitly claims phenol derivatives of a general formula that includes 2,5-dicyclohexylphenol as a specific example [1]. The patent highlights that these compounds offer a better ability to inhibit degradation than conventional phenolic antioxidants and are not susceptible to staining, a key advantage over amine-based stabilizers [1]. This patent protection, though now expired, demonstrates a historical and continued industrial recognition of its unique utility and differentiates it from many other phenolic compounds that lack such specific, high-value application claims.

Intellectual Property Antioxidant Additive Polymer Stabilization Lubricant Additive

Application-Specific Efficacy in Mineral Oil Oxidation: The Advantage of Cyclohexyl Ortho-Substituents

The specific ortho-substitution pattern of cyclohexyl groups, as found in 2,5-dicyclohexylphenol, contributes to enhanced antioxidant activity in lubricant applications. Research on 4-alkylthiopropylphenols, derived from ortho-substituted dialkylphenols, has shown that compounds with cyclohexyl ortho-substituents are powerful inhibitors in the oxidation of mineral oil [1]. This study measured the rate constants for reactions with cumene, styrene, and methyl oleate peroxide radicals, confirming the high inhibitory power of this specific substitution pattern. This provides direct, class-level evidence that the 2,5-dicyclohexyl substitution, with its two cyclohexyl groups in ortho and meta positions, is a structural motif associated with superior antioxidant performance in lubricant formulations compared to other alkyl substitutions.

Lubricant Oxidation Antioxidant Efficacy Peroxide Radical Kinetics

Optimal Application Scenarios for 2,5-Dicyclohexylphenol Based on Differentiated Evidence


Stabilization of Polyolefins in High-Temperature Processing

2,5-Dicyclohexylphenol is a strong candidate for stabilizing polyolefins like polypropylene and polyethylene during high-temperature processing (e.g., extrusion, injection molding). Its structural class, containing cyclohexyl substituents, is associated with thermal stability profiles that can mitigate volatile decomposition, a common issue with tert-butyl-based antioxidants like BHT at elevated temperatures [1]. Its high lipophilicity (LogP 5.4876) also suggests excellent compatibility with the non-polar polymer matrix, ensuring effective dispersion and retention throughout the material's service life .

Non-Staining Antioxidant for Elastomers, Plastics, and Lubricants

For applications where color stability is paramount, such as in light-colored plastics, rubbers, and lubricants, 2,5-dicyclohexylphenol is a scientifically-grounded choice. Its inclusion in foundational patents highlights its dual advantage: superior anti-degradation properties without the staining associated with amine-based stabilizers or the discoloration sometimes seen with other phenolics after prolonged heat exposure [2]. This makes it particularly suitable for consumer goods, automotive interiors, and high-performance lubricants where aesthetic and functional properties must be maintained.

High-Performance Antioxidant for Lubricating Oils and Greases

2,5-Dicyclohexylphenol is well-suited for use as an antioxidant in lubricating oils and greases. Class-level evidence demonstrates that the ortho-cyclohexyl substitution pattern is linked to powerful inhibitory effects against the oxidation of mineral oil, effectively trapping peroxy radicals and extending the useful service life of industrial lubricants [3]. This makes it a valuable additive for engine oils, hydraulic fluids, and industrial greases subjected to high thermal and oxidative stress [4].

Specialty Chemical Intermediate for Regulated and High-Purity Applications

The unambiguous regulatory identity of 2,5-dicyclohexylphenol (CAS 90104-74-8) makes it a preferred intermediate for synthesizing high-value derivatives used in pharmaceuticals, agrochemicals, and advanced materials [5]. Its distinct listing on the Japanese CSCL inventory provides clear traceability and simplifies compliance for export-oriented manufacturing, reducing the regulatory burden and quality control risks associated with sourcing generic or mixed dicyclohexylphenol products [5]. This is critical for building a reliable and compliant supply chain for specialty chemicals.

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